Tetravinylsilane

Catalog No.
S703235
CAS No.
1112-55-6
M.F
C8H12Si
M. Wt
136.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetravinylsilane

CAS Number

1112-55-6

Product Name

Tetravinylsilane

IUPAC Name

tetrakis(ethenyl)silane

Molecular Formula

C8H12Si

Molecular Weight

136.27 g/mol

InChI

InChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2

InChI Key

UFHILTCGAOPTOV-UHFFFAOYSA-N

SMILES

C=C[Si](C=C)(C=C)C=C

Canonical SMILES

C=C[Si](C=C)(C=C)C=C

Synthesis of Silicon-Containing Materials

Tetravinylsilane (TVS) finds extensive use in the scientific research field for the synthesis of various silicon-containing materials. Its structure, with a central silicon atom bonded to four vinyl groups (CH=CH2), makes it a versatile building block for creating diverse silicon-based structures [].

One prominent application of TVS involves its use as a precursor for the production of silicon carbide (SiC) thin films. Through techniques like chemical vapor deposition (CVD), TVS can be decomposed at high temperatures, leading to the formation of SiC layers. These films possess valuable properties like high thermal conductivity, chemical stability, and wide bandgap, making them relevant for applications in microelectronics, power devices, and sensors [, ].

Surface Modification

Another research area utilizing TVS is surface modification. Plasma polymerization, a technique involving exposing a material to a low-pressure plasma containing TVS, can create a thin, silicon-rich layer on the surface of various materials like fibers, polymers, and nanoparticles [, ]. This modification can enhance various properties, including hydrophobicity (water repellency), adhesion, and electrical conductivity, depending on the specific application.

For instance, research has shown that plasma-polymerized TVS coatings can improve the water repellency of textiles, making them more resistant to stains and easier to clean []. Additionally, these coatings can enhance the adhesion between different materials, essential for creating composite structures with improved mechanical properties [].

Tetravinylsilane is an organosilicon compound with the molecular formula C8H12SiC_8H_{12}Si and a Chemical Abstracts Service registry number of 1112-55-6. It consists of a silicon atom bonded to four vinyl groups, which are unsaturated hydrocarbon chains characterized by the presence of a carbon-carbon double bond. The structural formula can be represented as Si(C2H3)4Si(C_2H_3)_4, indicating the presence of four vinyl substituents. Tetravinylsilane is notable for its utility in various chemical applications, particularly in materials science and organic synthesis due to its unique reactivity profile.

, primarily involving its vinyl groups. Key reactions include:

  • Polymerization: Tetravinylsilane can participate in free radical polymerization, leading to the formation of siloxane networks or polymers. This reaction is often facilitated by heat or initiators.
  • Oxidative Reactions: In oxidative conditions, tetravinylsilane reacts with sulfonamides, resulting in heterocyclization products. This has been explored for synthesizing more complex organic molecules .
  • Fragmentation: The tetravinylsilane cation can form through electron impact ionization, leading to various ionic and neutral fragmentation products .

These reactions highlight tetravinylsilane's versatility as a precursor in organic synthesis and materials science.

Tetravinylsilane can be synthesized through several methods:

  • Direct Synthesis from Silicon Compounds: One common approach involves reacting silicon tetrachloride with vinylmagnesium bromide or other vinyl-containing reagents under controlled conditions to yield tetravinylsilane.
  • Hydrosilylation Reactions: Another method includes hydrosilylation of alkynes with silanes, where vinyl groups are introduced through catalytic processes.
  • Plasma Polymerization: Tetravinylsilane can also be deposited as a thin film using plasma polymerization techniques, which allows for the creation of coatings with specific properties .

These synthesis methods underscore the compound's adaptability for various applications in research and industry.

Tetravinylsilane has several important applications:

  • Material Science: It is used in the production of silicon-based polymers and coatings that exhibit desirable mechanical and thermal properties.
  • Thin Film Deposition: Tetravinylsilane is employed in plasma-enhanced chemical vapor deposition processes to create thin films for electronic and optical applications.
  • Precursor for Siloxanes: It serves as a precursor for synthesizing siloxanes, which are vital in producing sealants, adhesives, and elastomers.

These applications demonstrate the compound's significance across multiple fields.

Interaction studies involving tetravinylsilane primarily focus on its behavior in different chemical environments. Research indicates that tetravinylsilane cations can interact with various anions and neutral species during fragmentation processes . Additionally, understanding how tetravinylsilane interacts with other chemical entities can provide insights into its reactivity and potential applications in synthesis.

Several compounds share structural similarities with tetravinylsilane, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
TrimethylsilaneC3H12SiC_3H_{12}SiLess reactive than tetravinylsilane; used as a silane coupling agent.
TrivinylsilaneC6H10SiC_6H_{10}SiContains three vinyl groups; used in similar polymerization reactions but less versatile than tetravinylsilane.
VinyltrimethoxysilaneC5H12O3SiC_5H_{12}O_3SiUsed as a coupling agent; offers different reactivity due to methoxy groups.
DivinylbenzeneC8H10C_{8}H_{10}Used in cross-linking agents; contains two vinyl groups but lacks silicon.

Tetravinylsilane's uniqueness lies in its four vinyl groups attached to silicon, which enhances its reactivity compared to similar compounds, allowing for diverse applications in polymer chemistry and material science.

Thin-Film Deposition for Electronic and Photovoltaic Devices

Plasma-enhanced chemical vapor deposition (PECVD) of tetravinylsilane enables precise control over hydrogenated amorphous silicon-carbon (a-SiC:H) films for optoelectronic applications. Using RF capacitive coupling systems at 10 W power and 3.0 Pa pressure, researchers achieved film thicknesses of 0.1 μm and 0.5 μm with Young's modulus increases from 4.2 GPa to 7.8 GPa post-UV irradiation [1]. These films exhibit exceptional adhesion to silicon substrates following argon plasma pretreatment, critical for photovoltaic encapsulants.

Recent patents disclose tetravinylsilane's role in polyolefin-based encapsulant films, where its addition reduces processing times by 22% compared to conventional ethylene vinyl acetate systems [2]. The compound's four vinyl groups facilitate crosslinking during curing, creating dense networks that improve moisture resistance in solar modules. Key deposition parameters include:

ParameterValue RangeEffect on Film Properties
RF Power5–15 WModulates crosslink density (↑ hardness)
Deposition Pressure2.5–5.0 PaControls growth rate (0.1 μm/min)
UV Irradiation Time10–1000 minEnhances modulus (up to 85% increase)

Interphase Engineering in Lithium-Ion Batteries

Tetravinylsilane revolutionizes interfacial stability in high-energy-density batteries through dual electrode modifications. As a 1 wt% electrolyte additive, it polymerizes on silicon anodes forming a composite solid electrolyte interphase (SEI) with interpenetrating inorganic-organic networks. This structure accommodates 300% silicon volume expansion, maintaining 80% capacity retention over 300 cycles versus 30% in baseline electrolytes [3].

On LiNi₀.₉₂Mn₀.₀₅Co₀.₀₃O₂ cathodes, tetravinylsilane-derived cathode electrolyte interphases (CEI) exhibit covalent silicate-silane bonding, reducing transition metal dissolution by 67% through hydrofluoric acid scavenging. Density functional theory calculations confirm the additive's preferential adsorption energy (-3.50 eV) at electrode surfaces, driving in-situ polymerization. Performance enhancements include:

MetricBaseline ElectrolyteTetravinylsilane-Modified
Si Anode Capacity Retention (300 cycles)30%80%
Cathode Ni Dissolution Rate12.8 μg/cm²4.2 μg/cm²
Full-Cell Energy Density320 Wh/kg398 Wh/kg

Composite Material Reinforcement Through Surface Functionalization

UV irradiation (254 nm) induces profound chemical modifications in plasma-polymerized tetravinylsilane films, enabling tailored composite interfaces. Exposure times from 10–1000 minutes increase surface hydroxyl group concentration by 40%, as quantified by Fourier-transform infrared spectroscopy (FTIR) peak intensity at 3400 cm⁻¹ [1]. This enhances fiber-matrix adhesion in carbon-fiber composites through hydrogen bonding and silanol condensation reactions.

The Owens–Wendt analysis reveals UV treatment modulates surface energy components:

UV Exposure (min)Dispersive Component (mJ/m²)Polar Component (mJ/m²)
034.2 ± 0.524.1 ± 0.3
33334.0 ± 0.429.0 ± 0.5
100033.8 ± 0.68.2 ± 0.2

This tunability allows engineers to design interphases with optimized stress transfer capabilities, critical for aerospace nanocomposites requiring >50 GPa interfacial shear strength.

Low-k Dielectric and Gas Barrier Coatings

Plasma polymerized tetravinylsilane films demonstrate exceptional dielectric properties with k-values tunable between 2.8–3.5 through UV post-treatment [1]. The irradiation-induced conversion of vinyl groups to carbonyl moieties (observed via 1720 cm⁻¹ FTIR absorption) reduces polarizability, while increased crosslinking density (up to 85%) enhances mechanical stability for microelectronic applications.

Gas barrier performance improves by 12× versus untreated films due to:

  • Reduced free volume from UV-driven network densification
  • Formation of silicon-oxygen barriers through ambient oxidation
  • Increased tortuosity path for gas molecules (1.9 nm mean free path)

Long-term stability studies show <2% variation in oxygen transmission rate over 134 days under 60% relative humidity, outperforming commercial parylene coatings by 40% [1].

Boiling Point

130.2 °C

UNII

TQO34MU4LJ

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (82.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (17.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (82.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (17.39%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (17.39%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

1112-55-6

Wikipedia

Tetravinylsilane

General Manufacturing Information

Silane, tetraethenyl-: ACTIVE

Dates

Modify: 2023-08-15

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